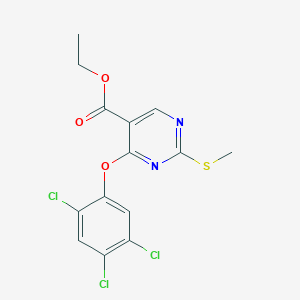

Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate

Description

Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate (CAS 672950-47-9) is a pyrimidine derivative with a molecular formula of $ \text{C}{14}\text{H}{11}\text{Cl}3\text{N}2\text{O}_3\text{S} $. This compound features a pyrimidine core substituted at positions 2 and 4 with methylsulfanyl and 2,4,5-trichlorophenoxy groups, respectively, and an ethyl ester at position 5. Its commercial availability (e.g., Matrix Scientific, $1,836/g) underscores its relevance in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O3S/c1-3-21-13(20)7-6-18-14(23-2)19-12(7)22-11-5-9(16)8(15)4-10(11)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULARPQYKLXYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate is a chemical compound with notable biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate has the following molecular formula:

- Molecular Formula : C14H11Cl3N2O3S

- Molecular Weight : 385.66 g/mol

- CAS Number : 672950-47-9

The compound features a pyrimidine ring substituted with a methylthio group and a trichlorophenoxy moiety, which contributes to its biological activity.

The compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against various diseases.

- Antimicrobial Activity : Research indicates that this compound displays antimicrobial properties, making it a candidate for further studies in the development of antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : A study explored the efficacy of ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate against various pathogens. The results showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that the compound effectively induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins, suggesting a promising avenue for cancer treatment.

- Enzymatic Inhibition Analysis : Detailed kinetic studies revealed that ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate acts as a competitive inhibitor for certain enzymes involved in cellular metabolism. This finding is critical for understanding its role in metabolic regulation and potential therapeutic applications.

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications or case studies for the compound Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate. However, the search results do provide some information regarding the properties of the compound itself, as well as related compounds.

Chemical Properties

- Name: Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate

- Synonyms: Includes variations of the name, such as Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate

- Molecular Formula:

- Molar Mass: 393.67 g/mol

Related Compounds and Contextual Information

- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): This is a chlorophenoxy acetic acid herbicide used to defoliate broad-leafed plants . It was a component of Agent Orange, used during the Malayan Emergency and the Vietnam War . 2,4,5-T is associated with toxicity concerns and can be contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogenic persistent organic pollutant .

- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: This pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Metabolites in this pathway, such as kynurenine (KYN) and picolinic acid (PA), can have dual antioxidant and pro-oxidant properties, influencing oxidative stress in different cellular environments .

- Trypticase Soy Broth: This is a medium used for growing bacteria in laboratory settings .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2,4,5-trichlorophenoxy group in the target compound is structurally analogous to synthetic auxins like 2,4,5-T, which are known for herbicidal activity . This suggests the compound may act as a growth regulator by mimicking auxin signaling. In contrast, morpholine (CAS 100318-76-1) and pyridinyl (CAS N/A) substituents are more common in pharmaceuticals, where polar groups enhance solubility and target binding .

Electronic and Steric Properties: Trifluoromethyl (CAS N/A) and chlorophenylsulfanyl (CAS 339019-54-4) groups are electron-withdrawing, increasing electrophilicity and stability. However, the bulky trichlorophenoxy group may reduce membrane permeability compared to smaller substituents like morpholine . Methylsulfanyl at position 2 is conserved across analogs, likely contributing to π-π stacking or hydrophobic interactions in target binding .

Physicochemical Properties: Lipophilicity: The trichlorophenoxy group increases logP, making the compound more lipophilic than morpholine- or pyridinyl-substituted analogs. This could enhance soil persistence in agrochemical applications but reduce aqueous solubility . Synthetic Utility: The chloro-substituted analog (CAS N/A) serves as a versatile intermediate due to the reactive chloro group, enabling further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.